N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Description
N'-(2-{[1,1'-Biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex diamide derivative featuring a biphenyl group, a 2-hydroxypropyl linker, and a 2,3-dihydro-1,4-benzodioxin moiety. The biphenyl group contributes to lipophilicity, which may enhance membrane permeability, while the benzodioxin ring system is associated with anti-inflammatory and antimicrobial activities in related compounds .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-25(30,19-9-7-18(8-10-19)17-5-3-2-4-6-17)16-26-23(28)24(29)27-20-11-12-21-22(15-20)32-14-13-31-21/h2-12,15,30H,13-14,16H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVPUFINHXARSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)(C3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route starts with the reaction of 1,1'-biphenyl-4-carboxaldehyde with diethyl malonate in the presence of a base, followed by a condensation reaction with the appropriate hydroxypropyl derivative. The benzodioxin moiety is often introduced through a cyclization reaction using suitable reagents. Reaction conditions usually involve controlled temperatures, the use of catalysts, and specific solvents to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for cost and efficiency. This often involves the use of continuous flow reactors, automation for precise control of reaction conditions, and scalable purification techniques like crystallization or chromatography. Industrial production also emphasizes environmental sustainability and the minimization of waste products.
Chemical Reactions Analysis
Types of Reactions
N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve agents like lithium aluminium hydride to reduce specific moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed, particularly at the biphenyl or benzodioxin sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Various halides or nucleophiles under mild conditions.
Major Products
The major products formed depend on the type of reaction. Oxidation often yields carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution reactions can introduce diverse functional groups.
Scientific Research Applications
N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has various applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological systems, possibly as a ligand or in binding studies.
Medicine: : Research is ongoing into its potential therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: : Used in materials science for developing advanced polymers or as a precursor for other industrial chemicals.
Mechanism of Action
The exact mechanism by which N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering biochemical pathways. Its biphenyl and benzodioxin components could play crucial roles in binding to targets or mediating its activity.
Comparison with Similar Compounds
The compound’s structural and functional similarities to other molecules can be analyzed through three key dimensions: structural features , synthetic accessibility , and biological activity .
Structural and Physicochemical Properties
Key Observations :
- The biphenyl group in the target and VM-6 enhances lipophilicity, but VM-6’s trifluoromethyl and nitro groups may confer greater metabolic stability.
- The hydroxypropyl group in the target could improve aqueous solubility compared to VM-6’s nitrate ester.
Key Observations :
- Sulfonamide analogs (e.g., 5a, 5c) demonstrate antibacterial and lipoxygenase-inhibitory activities, suggesting the target’s benzodioxin moiety may confer similar properties .
- The ethanediamide group in the target may reduce antibacterial efficacy compared to sulfonamides but could enhance selectivity for anti-inflammatory targets like lipoxygenase.
- Flavonoids with dioxane rings (e.g., 4f) exhibit antihepatotoxic effects, implying the benzodioxin in the target might contribute to liver-protective activity .
Biological Activity
N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure includes a biphenyl moiety and a benzodioxane ring, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 393.5 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxane-benzamides exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves the inhibition of the FtsZ protein, crucial for bacterial cell division.
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| FZ116 | E. coli | 0.8 | Inhibition of FtsZ assembly |
| FZ100 | S. aureus | 6 | Disruption of cell division |
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Research indicates that it may exert cytotoxic effects on various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The upregulation of sphingosine kinase 1 (SphK1) in certain cancers suggests that targeting this pathway could enhance the therapeutic efficacy of compounds like this compound.
Case Studies
A notable case study involved the evaluation of this compound in vitro against human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead structure for developing new anti-cancer drugs.
The biological activity of this compound appears to be mediated through several pathways:
- FtsZ Inhibition : Disruption of bacterial cell division by targeting the FtsZ protein.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
